molecular formula C16H13BrClN3OS2 B2955488 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897473-63-1

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2955488
CAS No.: 897473-63-1
M. Wt: 442.77
InChI Key: VHIVTAMLLARHJM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a chlorothiophen-2-yl group. These groups are common in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized through multi-step procedures .


Molecular Structure Analysis

The compound’s structure would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as C, H, and N analysis .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of related compounds have been explored, demonstrating variable and modest activity against bacteria and fungi. For instance, the synthesis of pyridine derivatives incorporating benzothiazole groups has shown antimicrobial potential, suggesting that similar structures could possess noteworthy antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

A study focusing on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle related to the chemical structure reported its evaluation for antiproliferative activity. Such compounds, characterized using various spectroscopic techniques and X-ray diffraction, exhibit potential in inhibiting cell proliferation, indicating their usefulness in research related to cancer and other proliferative diseases (Benaka Prasad et al., 2018).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives containing thiazol and piperazinyl groups have been studied, revealing that these compounds exhibit moderate to good antimicrobial activity. This suggests the chemical structure of interest may be a valuable scaffold for developing new antimicrobial agents (Mhaske et al., 2014).

Structural and Docking Studies

Structural optimization, docking studies, and analysis of intermolecular interactions through Hirshfeld surface analysis have been conducted on related compounds. These studies offer insights into the potential biological activities of such molecules and their interactions with biological targets, underscoring the importance of structural analysis in the development of new therapeutic agents (Shahana & Yardily, 2020).

Future Directions

Future research could focus on synthesizing this compound and evaluating its biological activity. This could include testing for activities such as antibacterial, antiviral, and antipsychotic effects .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3OS2/c17-10-1-2-11-13(9-10)24-16(19-11)21-7-5-20(6-8-21)15(22)12-3-4-14(18)23-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIVTAMLLARHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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